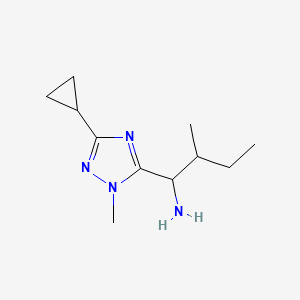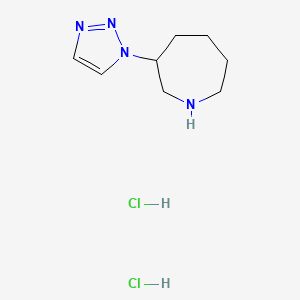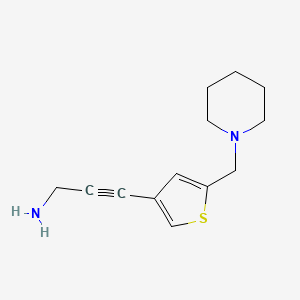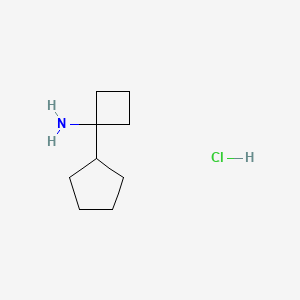
1-Cyclopentylcyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentylcyclobutan-1-amine hydrochloride is an organic compound that belongs to the class of cycloalkylamines. This compound features a cyclopentyl group attached to a cyclobutanamine structure, with the hydrochloride salt form enhancing its solubility in water. Cycloalkylamines are known for their diverse applications in medicinal chemistry and organic synthesis.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing 1-cyclopentylcyclobutan-1-amine involves the nucleophilic substitution of a cyclobutyl halide with cyclopentylamine. This reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) to facilitate the substitution.
Reductive Amination: Another approach involves the reductive amination of cyclobutanone with cyclopentylamine. This method uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst to form the desired amine.
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination due to its efficiency and high yield. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality.
Types of Reactions:
Oxidation: 1-Cyclopentylcyclobutan-1-amine can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Cyclopentylcyclobutanone or cyclopentylcyclobutanecarboxylic acid.
Reduction: Secondary or tertiary cycloalkylamines.
Substitution: Cyclopentylcyclobutyl halides or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopentylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use it to study the effects of cycloalkylamines on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-cyclopentylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the target and the context of its use.
Comparación Con Compuestos Similares
Cyclopentylamine: A simpler analog with a single cyclopentyl group attached to an amine.
Cyclobutanamine: Another analog with a cyclobutyl group attached to an amine.
Cyclohexylamine: A related compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: 1-Cyclopentylcyclobutan-1-amine hydrochloride is unique due to its dual cycloalkyl structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in studying the effects of cycloalkylamines on biological systems.
Propiedades
Fórmula molecular |
C9H18ClN |
|---|---|
Peso molecular |
175.70 g/mol |
Nombre IUPAC |
1-cyclopentylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c10-9(6-3-7-9)8-4-1-2-5-8;/h8H,1-7,10H2;1H |
Clave InChI |
JTHXRYYTZGUXRF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2(CCC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
![4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13474239.png)
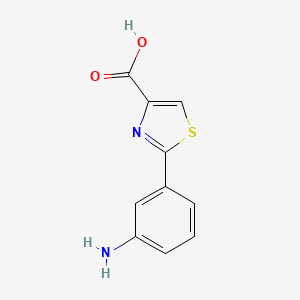
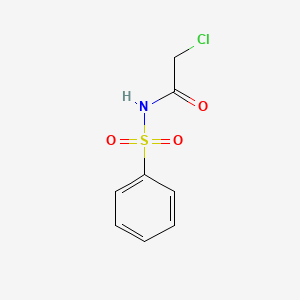
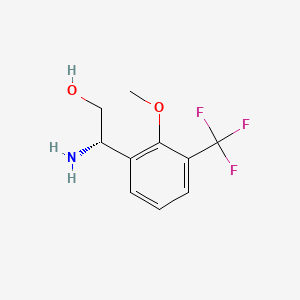
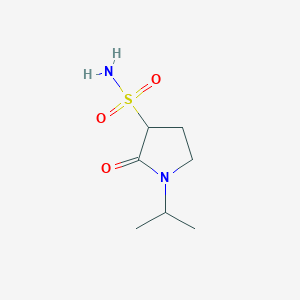
![2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine](/img/structure/B13474255.png)
![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)


![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)
